6-(Cyclopropylmethoxy)pyrimidin-4-amine
Description
6-(Cyclopropylmethoxy)pyrimidin-4-amine is a pyrimidine derivative characterized by a cyclopropylmethoxy group at the 6-position and an amine group at the 4-position of the pyrimidine ring. Pyrimidine derivatives are critical scaffolds in medicinal chemistry, often utilized in kinase inhibitors, antiviral agents, and agrochemicals due to their ability to mimic nucleobases and interact with biological targets . The cyclopropylmethoxy substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability compared to smaller alkoxy groups (e.g., methoxy or ethoxy) .
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
6-(cyclopropylmethoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C8H11N3O/c9-7-3-8(11-5-10-7)12-4-6-1-2-6/h3,5-6H,1-2,4H2,(H2,9,10,11) |
InChI Key |
CXFAHUQSTWPNFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=NC=NC(=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects
- Cyclopropylmethoxy vs. Chloro/Methoxy : The cyclopropylmethoxy group in the target compound confers greater steric hindrance and lipophilicity compared to smaller substituents like chloro (Cl) or methoxy (OCH₃). This may improve binding to hydrophobic enzyme pockets but reduce aqueous solubility .
- Amine Position: Unlike pyrimidin-2-amine derivatives (e.g., 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine ), the 4-amine group in the target compound positions it for hydrogen bonding with biological targets, similar to adenosine in kinase inhibitors .
Reactivity and Stability
- Chloro-substituted analogs (e.g., 6-chloro-N-methylpyrimidin-4-amine ) exhibit electrophilic reactivity, enabling nucleophilic substitution reactions. In contrast, the cyclopropylmethoxy group is less reactive, favoring stability under physiological conditions .
- Thioether-containing analogs (e.g., 6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine ) may undergo oxidation to sulfoxides, whereas the target compound’s ether linkage is more oxidation-resistant.
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